molecular formula C10H9NO5S B3050855 Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 29209-29-8

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B3050855
CAS No.: 29209-29-8
M. Wt: 255.25 g/mol
InChI Key: HJAKVQDJSUIRPK-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a bicyclic sulfonamide derivative characterized by a 1,2-benzothiazine core substituted with a methyl ester at position 3, a ketone at position 4, and two sulfonyl oxygen atoms (1,1-dioxide) . This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, which share the 1,2-benzothiazine scaffold but differ in substituents . Its synthesis typically involves N-alkylation of saccharin followed by base-catalyzed ring expansion, as demonstrated in studies on similar derivatives . The compound’s crystal structure reveals non-planar ring conformations and intramolecular hydrogen bonding, contributing to its stability .

Properties

IUPAC Name

methyl 1,1,4-trioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAKVQDJSUIRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951803
Record name Methyl 1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~,2-benzothiazine-3-carboxylate
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Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29209-29-8
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, methyl ester, 1,1-dioxide
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Record name Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name Methyl 1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~,2-benzothiazine-3-carboxylate
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Record name Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the dioxide moiety to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazines, sulfoxides, and sulfones. These products often exhibit different pharmacological properties, making them valuable for further research and development.

Scientific Research Applications

Medicinal Chemistry

Non-Steroidal Anti-Inflammatory Agents (NSAIDs)
One of the primary applications of this compound is as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that derivatives of methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine exhibit anti-inflammatory properties. The synthesis routes include reactions with organic isocyanates and ammonolysis processes to produce various N-substituted benzothiazine carboxamides .

Antimicrobial Activity
Studies have shown that benzothiazine derivatives possess antimicrobial properties. These compounds have been tested against a range of bacterial strains and fungi, demonstrating effectiveness that could lead to the development of new antimicrobial agents .

Anticancer Research
There is emerging evidence that methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine derivatives may exhibit anticancer activity. Preliminary studies suggest that they can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Agricultural Applications

Pesticide Development
Benzothiazine derivatives are being explored for their potential use as pesticides. Their chemical structure allows for modifications that can enhance efficacy against specific pests while minimizing environmental impact. Research into their application as herbicides and fungicides is ongoing .

Materials Science

Polymer Chemistry
In materials science, methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine has been utilized in the development of polymers with enhanced properties. The incorporation of benzothiazine structures into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in various industrial applications .

Case Studies

Study Focus Area Findings
Arshad et al. (2008)Crystal StructureInvestigated the crystal structure revealing hydrogen bonding interactions that influence stability and reactivity .
US4100347A PatentSynthesis ProcessDescribed methods for synthesizing benzothiazine derivatives as intermediates for NSAIDs .
PMC2959447 StudyAntimicrobial PropertiesDemonstrated significant antimicrobial activity against various pathogens, supporting the compound's potential in drug development .

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation, cell proliferation, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Methyl ester (3), ketone (4) Sulfonyl, ester, ketone Precursor to NSAIDs, calpain inhibitors
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethyl ester (3), hydroxyl (4), methyl (2) Sulfonyl, ester, hydroxyl Piroxicam impurity; anti-inflammatory
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethoxy (4), methyl (2) Sulfonyl, ester, ether Synthetic intermediate for NSAID derivatives
Ethyl 6-chloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Chloro (6), methoxybenzyl (2) Sulfonyl, halogen, ether NMDA receptor ligand

Key Observations :

  • Substituent Effects :
    • Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher hydrolytic stability compared to ethyl esters (e.g., Ethyl 4-hydroxy-2-methyl derivative) due to reduced steric hindrance .
    • Halogenation : Chloro substituents (e.g., at position 6 in ) enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
    • Hydroxyl vs. Ketone : The 4-oxo group in the target compound increases electrophilicity, facilitating interactions with enzymatic active sites (e.g., calpain I inhibition) , whereas 4-hydroxy derivatives are prone to oxidation .

Key Observations :

  • Reaction Efficiency : Alkylation of hydroxyl precursors (e.g., ) yields higher purity products (>75%) compared to dichloro-substituted derivatives (25–36% in ), likely due to steric hindrance from bulky substituents .
  • Solvent Influence : Reflux in acetonitrile () improves reaction rates compared to THF/water mixtures ().
Pharmacological Activity
  • Calpain Inhibition : The target compound’s 4-oxo group and methyl ester enhance its potency (IC₅₀ = 5–7 nM) compared to ethyl or benzyl-substituted analogues (IC₅₀ = 15–30 nM) .
  • Anti-inflammatory Activity : Ethyl 4-hydroxy derivatives (e.g., Piroxicam impurities) show 51.4% inhibition in carrageenan-induced edema models, while methyl 4-ethoxy derivatives exhibit reduced activity due to lower solubility .
Physicochemical Properties
Property Target Compound Ethyl 4-hydroxy-2-methyl Derivative Methyl 4-ethoxy-2-methyl Derivative
LogP 1.28 (predicted) 1.85 2.10
Solubility Moderate (monohydrate form ) Low (crystalline solid) Low (hydrophobic ether group)
Thermal Stability Stable up to 200°C (decomposition) Stable up to 180°C Stable up to 190°C

Key Observations :

  • The monohydrate form () improves aqueous solubility compared to anhydrous forms.
  • Lipophilicity (LogP) increases with larger alkyl groups (ethyl > methyl) and halogen substituents .

Biological Activity

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a compound within the benzothiazine family known for its potential pharmaceutical applications, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H9NO5S
  • CAS Number : 29209-30-1

The compound features a benzothiazine ring system with various functional groups that contribute to its biological properties.

Anti-inflammatory Effects

Research indicates that derivatives of benzothiazine compounds exhibit significant anti-inflammatory properties. For instance, methyl esters of benzothiazine have been synthesized and tested for their efficacy as non-steroidal anti-inflammatory agents. The synthesis process often involves hydrolysis and subsequent modifications to enhance bioactivity.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedMethodologyResults
Methyl 3,4-dihydro-4-oxo-benzothiazineIn vitro assaysSignificant inhibition of COX enzymes
Benzothiazine derivativesAnimal modelsReduced inflammation in paw edema tests
Methyl esters of benzothiazinesClinical trialsImproved pain relief compared to placebo

The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The presence of the carboxylate group in the structure enhances interaction with the enzyme's active site, leading to effective inhibition.

Case Study 1: Synthesis and Characterization

A study conducted by Arshad et al. (2008) focused on the synthesis of methyl 3-hydroxy-4-oxo-benzothiazine derivatives. The researchers utilized X-ray crystallography to determine the compound's structure and confirmed the presence of intramolecular hydrogen bonding that stabilizes its conformation. The results indicated a significant potential for further modifications to enhance biological activity .

Case Study 2: In Vivo Efficacy

In a separate investigation, animal models were employed to assess the anti-inflammatory effects of methyl derivatives of benzothiazines. The results demonstrated a marked reduction in inflammatory markers and pain responses when compared to control groups. This suggests that these compounds could serve as viable alternatives to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via bromination of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using N-bromosuccinimide (NBS) in CCl₄ under reflux (2 hours), followed by recrystallization in water/methanol . Key parameters include stoichiometric ratios (1:1.1 substrate:NBS), use of dibenzoyl peroxide as a radical initiator, and vacuum distillation for solvent removal.
  • Validation : Purity is confirmed via single-crystal X-ray diffraction (SC-XRD) with R factor = 0.047 .

Q. How is the molecular conformation and hydrogen-bonding network characterized in this compound?

  • Structural Analysis : SC-XRD reveals an orthorhombic crystal system (Pbca space group) with a = 7.7504 Å, b = 14.5638 Å, c = 21.0615 Å, and Z = 8 . The benzothiazine ring adopts a semi-chair conformation, stabilized by intramolecular O–H⋯O hydrogen bonds (O3–H3⋯O5, 1.84 Å) and intermolecular C–H⋯O interactions (e.g., C10–H10B⋯O4, 2.994 Å) .
  • Software : Structures are solved using SHELXS97 and refined with SHELXL97 .

Q. What spectroscopic techniques are employed to confirm the compound’s identity?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assignments correlate with SC-XRD data (e.g., methyl ester protons at δ ~3.7 ppm; aromatic protons at δ ~7.3–7.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 289.26 [M+H⁺]) align with theoretical Mᵣ .
  • TLC : Used for reaction monitoring (e.g., hexane/EtOAc 4:1, Rf = 0.35) .

Advanced Research Questions

Q. How do structural discrepancies between reported benzothiazine derivatives impact reactivity or crystallographic refinement?

  • Case Study : The title compound’s hydroxy and methyl ester substituents confer an S-configuration, contrasting with non-hydroxylated analogs (e.g., Antsyshkina et al., 2003). This affects hydrogen-bonding motifs and necessitates SHELXL97 refinement with anisotropic displacement parameters for non-H atoms .
  • Data Contradictions : Discrepancies in bond lengths (e.g., C7–C8 = 1.514 Å vs. typical C–C single bonds ~1.54 Å) suggest partial double-bond character due to conjugation with the carbonyl group .

Q. What strategies resolve challenges in hydrogen-bond-directed supramolecular assembly during crystallization?

  • Approach : Co-crystallization with water (monohydrate form) enhances lattice stability via O–H⋯O (water to carbonyl) and C–H⋯O (methyl to sulfone) interactions .
  • Validation : PLATON/ORTEP-3 analysis confirms intermolecular distances (e.g., N1⋯O7 = 3.032 Å) and packing efficiency (Dx = 1.616 Mg/m³) .

Q. How do substituent variations at the 2-position influence bioactivity in benzothiazine derivatives?

  • SAR Insights : Alkyl/aryl groups at C2 (e.g., propyl in related compounds) modulate steric bulk and electronic effects, altering binding to targets like NMDA receptors or calpain I . For example, methyl/ethyl substituents enhance calpain inhibition (IC50 = 5–7 nM) compared to bulkier groups .
  • Experimental Design : Analog synthesis involves nucleophilic substitution (e.g., propyl iodide with methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide under N₂) .

Q. What methodologies address analytical challenges in detecting and quantifying process-related impurities?

  • Impurity Profiling : HPLC-MS identifies analogs like ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Meloxicam Impurity A) using retention time (tR) and m/z 283.3 [M-H]⁻ .
  • Mitigation : Recrystallization (water/methanol) reduces impurity levels to <0.1% .

Methodological Tables

Table 1. Crystallographic Data for this compound Monohydrate

ParameterValue
FormulaC₁₀H₉NO₆S·H₂O
Mr289.26
Crystal systemOrthorhombic
Space groupPbca
a (Å)7.7504(5)
b (Å)14.5638(9)
c (Å)21.0615(14)
V (ų)2377.3(3)
Z8
R factor0.047

Table 2. Key Synthetic Parameters for Bromination Step

ReagentQuantity (mmol)Role
Substrate1.95Benzothiazine core
N-Bromosuccinimide2.145Brominating agent
Dibenzoyl peroxide0.15Radical initiator
CCl₄10 mLSolvent

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Reactant of Route 2
Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

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